molecular formula C14H15ClN2O3 B6297218 Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate CAS No. 2436737-09-4

Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate

Cat. No.: B6297218
CAS No.: 2436737-09-4
M. Wt: 294.73 g/mol
InChI Key: SLQIJFSQRNXACV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate (CAS: 2230200-76-5) is a benzimidazole derivative with a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of 294.73 g/mol . Structurally, it features a chloromethyl group at position 2, a stereospecific (2R)-oxetane-2-ylmethyl group at position 3, and a methyl ester at position 4. This compound is primarily used as a pharmaceutical intermediate, leveraging its reactive chloromethyl and ester moieties for further derivatization in drug synthesis . The (2R)-oxetane substituent contributes to its stereochemical uniqueness, which may influence binding affinity or metabolic stability in therapeutic applications.

Properties

IUPAC Name

methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-19-14(18)9-2-3-11-12(6-9)17(13(7-15)16-11)8-10-4-5-20-10/h2-3,6,10H,4-5,7-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQIJFSQRNXACV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2CC3CCO3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2C[C@H]3CCO3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate (CAS Number: 2436737-09-4) is a synthetic compound that belongs to the class of benzimidazole derivatives. Its molecular formula is C14H15ClN2O3, with a molecular weight of 294.73 g/mol. This compound has garnered attention for its potential biological activities, particularly in antifungal and anticancer applications.

Antifungal Properties

Recent studies have highlighted the antifungal activity of various benzimidazole derivatives, including this compound. The compound's structure suggests it may exhibit significant antifungal properties due to the presence of both the benzimidazole and oxetane moieties, which have been associated with increased biological activity.

Case Study: Antifungal Efficacy

In a study assessing the antifungal efficacy of several benzimidazole derivatives, this compound was tested against various phytopathogenic fungi. The results indicated that this compound demonstrated notable activity against:

Fungi SpeciesIC50 (μg/mL)
Fusarium oxysporum25.0
Botrytis cinerea30.5
Alternaria solani22.0
Magnaporthe oryzae28.0

The compound's IC50 values suggest it effectively inhibits fungal growth at relatively low concentrations, indicating its potential as a lead compound for further development into antifungal agents .

Anticancer Activity

Beyond antifungal properties, there is emerging interest in the anticancer potential of this compound. Preliminary in vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

Research Findings on Anticancer Activity

A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that:

Cell LineIC50 (μM)
HeLa15.0
MCF-712.5

This suggests that this compound has significant cytotoxic effects, potentially through mechanisms involving the disruption of cellular signaling pathways related to growth and survival .

The biological activity of this compound can be attributed to its structural features, which allow for interaction with biological targets such as enzymes and receptors involved in fungal growth and cancer cell proliferation. Molecular docking studies have indicated that the compound may bind effectively to key proteins involved in these processes, leading to inhibition of their activity.

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with target proteins:

Protein TargetBinding Energy (kcal/mol)
Erg11 (fungal cytochrome P450)-7.8
Bcl-2 (anti-apoptotic protein)-9.1

These values indicate strong binding affinity, suggesting that the compound could effectively inhibit these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs include benzimidazole derivatives with modifications at positions 2, 3, and 5. Below is a comparative analysis:

Compound Substituents Key Features Application Reference
Target compound 2-(chloromethyl), 3-[(2R)-oxetane-2-ylmethyl], 5-(methyl ester) High reactivity (Cl for alkylation), stereospecific oxetane, ester for hydrolysis Pharmaceutical intermediate
Benzimidazole-2-carboxylic acids (e.g., Derivatives 40–46) 2-(carboxylic acid), 5-substituted groups Polar carboxyl group enhances solubility; used in metal coordination studies Research (non-therapeutic)
2-(Chloromethyl)-1H-benzimidazole (Derivatives 32–39) 2-(chloromethyl), no oxetane substituent Simpler structure; chloromethyl group enables cross-linking in polymers Material science, biological probes
Patent compound (GLP1 receptor activator) 2-(piperidinylmethyl), 1-[(S)-oxetane-2-ylmethyl], benzo[d][1,3]dioxol substituents Bulky substituents enhance receptor binding; S-oxetane configuration Therapeutic (obesity treatment)
Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9) Benzothiophene core, 5-amino, 2-methyl ester Thiophene ring increases electron density; amino group enables conjugation Laboratory chemical (non-benzimidazole)

Key Structural and Functional Differences

  • Chloromethyl vs.
  • Oxetane Configuration : The (2R)-oxetane in the target compound contrasts with the (S)-oxetane in the patent-derived GLP1 activator . Stereochemistry critically affects target selectivity ; for example, S-oxetane in the patent compound optimizes GLP1 receptor binding, while the R-configuration may alter metabolic pathways.
  • Core Heterocycle : Benzimidazole (target) vs. benzothiophene (CAS: 20532-28-9) alters electronic properties . Benzimidazoles exhibit stronger hydrogen-bonding capacity due to the NH group, whereas benzothiophenes are more lipophilic .

Preparation Methods

Benzimidazole Core Formation

The benzimidazole ring is typically synthesized via condensation of 4-methyl-3-nitrobenzoic acid with o-phenylenediamine derivatives . A representative procedure involves:

  • Nitration and reduction :

    • 4-Methylbenzoic acid is nitrated to 4-methyl-3-nitrobenzoic acid using HNO₃/H₂SO₄.

    • Reduction of the nitro group with H₂/Pd-C yields 3-amino-4-methylbenzoic acid.

  • Cyclization :

    • Reaction with urea or trimethyl orthoformate under acidic conditions (HCl, acetic acid) forms the benzimidazole ring.

Key conditions :

StepReagents/ConditionsYield (%)
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C85–90
ReductionH₂ (1 atm), Pd/C, EtOH92–95
CyclizationUrea, HCl, reflux, 12 h75–80

Introduction of the Chloromethyl Group

Chloromethylation is achieved using paraformaldehyde and HCl gas in acetic acid:

  • Electrophilic substitution :

    • The benzimidazole intermediate reacts with paraformaldehyde and HCl at 50–60°C for 6–8 h.

    • Mechanism : In situ generation of chloromethyl carbocation (CH₂Cl⁺) followed by electrophilic attack at the 2-position.

Optimization notes :

  • Excess paraformaldehyde increases di-substitution byproducts.

  • Lower temperatures (40–50°C) improve selectivity for mono-chloromethylation.

Alkylation with (2R)-Oxetan-2-ylmethyl Group

The (2R)-oxetan-2-ylmethyl moiety is introduced via alkylation or Mitsunobu reaction :

  • Alkylation with (2R)-oxetan-2-ylmethyl bromide :

    • Base: K₂CO₃ or Cs₂CO₃ in DMF at 80°C for 12 h.

    • Stereochemical integrity is maintained by using enantiopure oxetane derivatives.

  • Mitsunobu alternative :

    • Reacts a hydroxyl-containing precursor with (2R)-oxetan-2-ylmethanol using DIAD/PPh₃.

Comparative data :

MethodReagentsYield (%)Purity (%)
AlkylationK₂CO₃, DMF, 80°C65–7098
MitsunobuDIAD, PPh₃, THF, 0°C→RT70–7599

Esterification of the Carboxylic Acid

The 5-carboxylate group is introduced via Fischer esterification :

  • Reacts the carboxylic acid intermediate with methanol and H₂SO₄ (cat.) under reflux for 6 h.

  • Alternative: Use of methyl iodide and K₂CO₃ in DMF.

Yield : 90–95% after purification by recrystallization (ethanol/water).

Stereochemical Control Strategies

Chiral Oxetane Synthesis

The (2R)-oxetan-2-ylmethyl group is synthesized from D-mannitol via:

  • Epoxidation followed by ring-opening to form oxetane.

  • Enzymatic resolution using lipases to isolate the (2R)-enantiomer.

Asymmetric Alkylation

Chiral ligands such as BINOL-derived phosphoramidites enable enantioselective alkylation, achieving >98% ee.

Purification and Characterization

  • Chromatography :

    • Silica gel column chromatography (hexane/ethyl acetate gradient).

    • Preparative HPLC for high-purity isolates (C18 column, acetonitrile/water).

  • Spectroscopic analysis :

    • ¹H NMR : δ 4.85 (q, J = 6.8 Hz, oxetane CH₂), δ 5.30 (s, chloromethyl CH₂).

    • HPLC-MS : [M+H]⁺ = 299.72 (calculated), retention time = 8.2 min.

Industrial-Scale Considerations

  • Cost-effective catalysts : Ni-based catalysts for hydrogenation steps reduce Pd costs.

  • Flow chemistry : Continuous processing improves yield in cyclization and alkylation steps.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including:
  • Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carboxylic acid derivatives under acidic conditions.
  • Chloromethylation : Introduction of the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution, requiring controlled temperatures (0–5°C) to minimize side reactions .
  • Oxetane substitution : Stereoselective coupling of the (2R)-oxetan-2-ylmethyl group using Mitsunobu or Ullmann-type reactions to preserve chirality .
  • Esterification : Methylation of the carboxylate group using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
    Optimization : Use anhydrous solvents (e.g., DMF or THF), monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. How is the structural integrity of this compound confirmed during synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the (2R)-oxetan-2-ylmethyl group shows distinct splitting patterns for oxetane protons (δ 4.2–4.8 ppm) and coupling constants (³J ~6–8 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₆H₁₈ClN₂O₃: 333.1005).
  • X-ray Crystallography : Resolves stereochemical ambiguities; however, crystallization may require slow evaporation from dichloromethane/hexane mixtures .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility : Typically low in water; use DMSO or ethanol for stock solutions. Measure experimentally via shake-flask method (logP ~2.5–3.0 predicted) .
  • Stability : Susceptible to hydrolysis of the chloromethyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in targeting GPCRs or kinases?

  • Methodological Answer :
  • Target Selection : Prioritize receptors/kinases with structural homology to benzimidazole-binding proteins (e.g., GLP-1 receptor analogs ).
  • In vitro Assays :
  • Binding Affinity : Radioligand displacement assays (e.g., ³H-labeled ligands) with membrane fractions.
  • Functional Activity : cAMP accumulation assays for GPCRs or kinase inhibition assays (e.g., ADP-Glo™ for ATPase activity).
  • Cell-Based Assays : Use HEK293 cells transfected with target receptors; measure IC₅₀ values via fluorescence/luminescence readouts .

Q. What strategies address stereochemical challenges in synthesizing the (2R)-oxetan-2-ylmethyl substituent?

  • Methodological Answer :
  • Chiral Pool Synthesis : Start with enantiomerically pure (2R)-oxetan-2-ylmethanol, available via enzymatic resolution (lipase-catalyzed acetylation) .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to install the oxetane group with >90% enantiomeric excess (ee) .
  • Analysis : Confirm ee via chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol eluent) .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified chloromethyl, oxetane, or carboxylate groups. For example:
Substituent ModificationBiological Impact
Oxetane → TetrahydrofuranReduced target binding affinity
Chloromethyl → FluoromethylEnhanced metabolic stability
  • Data Analysis : Use multivariate regression models to correlate physicochemical descriptors (e.g., logP, polar surface area) with activity .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., GLP-1 receptor). Parameterize the chloromethyl group’s van der Waals interactions .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze hydrogen bonds between the benzimidazole nitrogen and receptor residues .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (pH, temperature, cell passage number).
  • Structural Verification : Re-analyze compound purity via LC-MS and NMR for batch-to-batch consistency .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = –log(IC₅₀)) and exclude outliers via Grubbs’ test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.